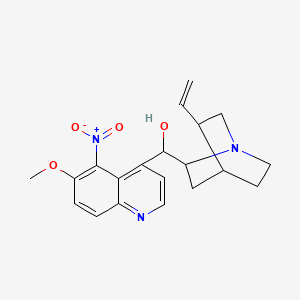

(8alpha,9R)-10,11-Dihydro-6'-methoxy-5'-nitrocinchonan-9-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

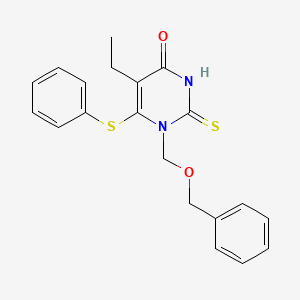

(8alpha,9R)-10,11-Dihydro-6’-méthoxy-5’-nitrocinchonan-9-ol est un dérivé synthétique des alcaloïdes de la cinchona. Ces composés sont connus pour leurs diverses propriétés pharmacologiques, notamment des effets antipaludiques, anti-inflammatoires et analgésiques. La structure unique du composé, comprenant un groupe méthoxy et un groupe nitro, contribue à ses propriétés chimiques et biologiques distinctes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (8alpha,9R)-10,11-Dihydro-6’-méthoxy-5’-nitrocinchonan-9-ol implique généralement plusieurs étapes, à partir d'alcaloïdes de la cinchona tels que la quinine ou la quinidine. Le processus comprend :

Hydrogénation : La double liaison dans le cycle quinoléine est réduite en utilisant du gaz hydrogène en présence d'un catalyseur au palladium.

Nitration : Le groupe nitro est introduit en position 5’ à l'aide d'agents nitrants tels que l'acide nitrique dans des conditions contrôlées pour éviter une sur-nitration.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend :

Hydrogénation en vrac : Utilisation de réacteurs d'hydrogénation à grande échelle.

Méthoxylation à flux continu : Utilisation de réacteurs à flux continu pour une méthoxylation efficace.

Nitration contrôlée : Utilisation de systèmes automatisés pour contrôler avec précision le processus de nitration, assurant un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

(8alpha,9R)-10,11-Dihydro-6’-méthoxy-5’-nitrocinchonan-9-ol subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de quinone.

Réduction : Le groupe nitro peut être réduit en un groupe amino en utilisant des agents réducteurs comme le gaz hydrogène en présence d'un catalyseur.

Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.

Réduction : Gaz hydrogène avec du palladium sur carbone ou de l'hydrure de lithium et d'aluminium.

Substitution : Hydrure de sodium ou tert-butylate de potassium dans des solvants aprotiques comme le diméthylsulfoxyde.

Produits majeurs

Oxydation : Dérivés de quinone.

Réduction : Dérivés aminés.

Substitution : Divers alcaloïdes de la cinchona substitués selon le nucléophile utilisé.

Applications de recherche scientifique

(8alpha,9R)-10,11-Dihydro-6’-méthoxy-5’-nitrocinchonan-9-ol a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme catalyseur chiral en synthèse asymétrique.

Biologie : Étudié pour ses propriétés antipaludiques et anti-inflammatoires potentielles.

Médecine : Enquêté pour ses effets analgésiques et son utilisation potentielle dans le traitement du paludisme.

Industrie : Utilisé dans la synthèse d'autres composés pharmacologiquement actifs.

Mécanisme d'action

Le mécanisme d'action de (8alpha,9R)-10,11-Dihydro-6’-méthoxy-5’-nitrocinchonan-9-ol implique :

Cibles moléculaires : Le composé cible les enzymes et les récepteurs impliqués dans les voies inflammatoires et de la douleur.

Voies : Il module l'activité d'enzymes comme la cyclooxygénase et la lipooxygénase, réduisant la production de médiateurs inflammatoires.

Applications De Recherche Scientifique

(8alpha,9R)-10,11-Dihydro-6’-methoxy-5’-nitrocinchonan-9-ol has several scientific research applications:

Chemistry: Used as a chiral catalyst in asymmetric synthesis.

Biology: Studied for its potential antimalarial and anti-inflammatory properties.

Medicine: Investigated for its analgesic effects and potential use in treating malaria.

Industry: Utilized in the synthesis of other pharmacologically active compounds.

Mécanisme D'action

The mechanism of action of (8alpha,9R)-10,11-Dihydro-6’-methoxy-5’-nitrocinchonan-9-ol involves:

Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and pain pathways.

Pathways: It modulates the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators.

Comparaison Avec Des Composés Similaires

Composés similaires

Quinine : Un alcaloïde naturel de la cinchona avec des propriétés antipaludiques.

Quinidine : Un stéréoisomère de la quinine utilisé comme agent antiarythmique.

Cinchonine : Un autre alcaloïde de la cinchona avec des propriétés pharmacologiques similaires.

Unicité

(8alpha,9R)-10,11-Dihydro-6’-méthoxy-5’-nitrocinchonan-9-ol est unique en raison de ses groupes fonctionnels spécifiques (méthoxy et nitro) qui renforcent son activité pharmacologique et lui confèrent une réactivité chimique distincte par rapport aux autres alcaloïdes de la cinchona.

Propriétés

Numéro CAS |

84946-09-8 |

|---|---|

Formule moléculaire |

C20H23N3O4 |

Poids moléculaire |

369.4 g/mol |

Nom IUPAC |

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-5-nitroquinolin-4-yl)methanol |

InChI |

InChI=1S/C20H23N3O4/c1-3-12-11-22-9-7-13(12)10-16(22)20(24)14-6-8-21-15-4-5-17(27-2)19(18(14)15)23(25)26/h3-6,8,12-13,16,20,24H,1,7,9-11H2,2H3 |

Clé InChI |

BEPHXQCZXDYFBG-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.